molecular formula C10H9ClN2O B7795099 2-chloro-N-[cyano(phenyl)methyl]acetamide CAS No. 78735-07-6

2-chloro-N-[cyano(phenyl)methyl]acetamide

Cat. No.: B7795099
CAS No.: 78735-07-6
M. Wt: 208.64 g/mol
InChI Key: FSWBYBLRLNZCGB-UHFFFAOYSA-N
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Description

Overview of N-Substituted Chloroacetamide Derivatives in Synthetic Chemistry

N-substituted chloroacetamide derivatives are a significant class of compounds in synthetic chemistry, primarily utilized as versatile intermediates and as biologically active agents. Their synthesis is typically straightforward, often involving the chloroacetylation of a primary or secondary amine with chloroacetyl chloride. ijpsr.inforesearchgate.net This reaction is a robust and common method for creating the core chloroacetamide structure. ijpsr.info

The chemical reactivity of these derivatives is dominated by the labile carbon-chlorine bond, which is susceptible to nucleophilic substitution. researchgate.netresearchgate.net This feature allows for the easy replacement of the chlorine atom with various nucleophiles, including those containing oxygen, nitrogen, or sulfur, making them valuable building blocks for constructing more complex molecules and heterocyclic systems. researchgate.netresearchgate.net Beyond their role as synthetic intermediates, many N-substituted chloroacetamides have been investigated for their biological activities, demonstrating potential as herbicides, antifungals, disinfectants, and antibacterials. ijpsr.inforesearchgate.netnih.gov Research has shown that their effectiveness can be modulated by the nature of the substituents on the nitrogen atom and the phenyl ring. nih.govdntb.gov.ua

Significance of the Cyano(phenyl)methyl Moiety in Molecular Design and Reactivity

The cyano(phenyl)methyl moiety is another cornerstone of molecular design, valued for its electronic properties and synthetic versatility. The cyano group (C≡N) is one of the most adaptable functional groups in organic chemistry. researchgate.net It can be readily converted into other functionalities such as amines, carbonyl groups, or incorporated into heterocyclic rings. researchgate.net Furthermore, the cyano group can act as a stabilizing or directing group in various chemical transformations. researchgate.net In the context of medicinal chemistry, the inclusion of a cyano group can influence a molecule's polarity and its ability to interact with biological targets.

The phenyl group provides a rigid scaffold and participates in aromatic interactions, while the benzylic position (the carbon atom attached to both the phenyl ring and the cyano group) is often a site of reactivity. The combination of these features in the cyano(phenyl)methyl group makes it a valuable component in the synthesis of compounds for pharmaceutical and materials science research. nih.govnih.gov

Academic Contextualization of the Compound's Structural Features

The specific structure of 2-chloro-N-[cyano(phenyl)methyl]acetamide dictates its chemical behavior. Based on crystallographic studies of analogous compounds like 2-chloro-N-methyl-N-phenylacetamide and 2-chloro-N-phenylacetamide, certain structural parameters can be inferred. nih.govresearchgate.net The core acetamide (B32628) group, excluding the phenyl ring, is expected to be nearly coplanar. nih.gov A key structural feature is the dihedral angle between the plane of the amide group and the plane of the phenyl ring, which in similar structures can vary significantly, influencing molecular packing and intermolecular interactions. nih.govresearchgate.net

Weak intermolecular forces, such as C—H⋯O interactions, are likely to play a role in stabilizing the crystal packing of the solid material. nih.gov The presence of the reactive chloroacetyl group, the rigid phenyl ring, and the polar cyano group within the same molecule suggests a compound with distinct regions of reactivity and potential for forming specific intermolecular interactions.

Interactive Table: Physicochemical Properties of a Related Compound, 2-chloro-N-methyl-N-phenylacetamide

PropertyValueSource
Molecular FormulaC₉H₁₀ClNO nih.gov
Molecular Weight183.63 g/mol nih.gov
XLogP31.7 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count1 nih.gov
Rotatable Bond Count2 nih.gov

Current Research Landscape and Knowledge Gaps Pertaining to this compound

A review of the current scientific literature indicates that while the broader class of N-substituted chloroacetamides is well-documented and the cyano(phenyl)methyl moiety is a common structural motif, dedicated research focusing specifically on this compound is limited. General synthetic pathways, such as the reaction between 2-amino-2-phenylacetonitrile (B102233) and chloroacetyl chloride, can be proposed based on established chemical principles. ijpsr.infoprepchem.com

However, there is a clear knowledge gap regarding the specific properties and applications of this particular compound. Detailed experimental data on its synthesis, purification, crystal structure, spectroscopic characterization, and specific reactivity profile are not extensively reported. echemi.com Consequently, its potential biological activities or utility as a specialized synthetic intermediate remain largely unexplored areas for future research. The investigation into this compound could therefore provide novel insights into how the combination of its specific functional groups influences its chemical and physical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[cyano(phenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-6-10(14)13-9(7-12)8-4-2-1-3-5-8/h1-5,9H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWBYBLRLNZCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#N)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278451
Record name 2-Chloro-N-(cyanophenylmethyl)acetamide
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Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78735-07-6
Record name 2-Chloro-N-(cyanophenylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78735-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(cyanophenylmethyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Chloro N Cyano Phenyl Methyl Acetamide

Convergent Synthesis Approaches via Amide Bond Formation

Synthesis of Chloroacetyl Precursors

The most common chloroacetyl precursor used in amide synthesis is chloroacetyl chloride. This highly reactive acyl chloride is typically prepared by treating chloroacetic acid with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and phosgene (COCl₂). google.comvanderbilt.edu The reaction with thionyl chloride is frequently employed in laboratory settings, producing sulfur dioxide and hydrogen chloride as volatile byproducts, which are easily removed from the reaction mixture. vanderbilt.edu Industrial-scale production may utilize phosgene in the presence of a catalyst, such as N,N-disubstituted formamides. google.com

An alternative strategy involves the in-situ formation of a symmetric anhydride (B1165640) of chloroacetic acid. This can be accomplished by reacting chloroacetic acid with a dehydrating coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). google.com The resulting anhydride is sufficiently reactive to acylate amines. google.com

Table 1: Common Methods for Chloroacetyl Precursor Synthesis

Precursor Reagent Key Features
Chloroacetic acid Thionyl chloride (SOCl₂) Forms volatile byproducts (SO₂, HCl). vanderbilt.edu
Chloroacetic acid Phosgene (COCl₂) Often used in industrial processes with a catalyst. google.com

Synthesis of Cyano(phenyl)methylamine Building Blocks

The essential amine component, 2-amino-2-phenylacetonitrile (B102233) (also known as cyano(phenyl)methylamine), can be synthesized through several established methods. nih.gov A prevalent laboratory method is a variation of the Strecker synthesis, which involves the one-pot reaction of benzaldehyde (B42025), a cyanide source (like sodium cyanide or potassium cyanide), and an ammonia (B1221849) source.

Another documented approach involves the reduction of benzonitrile. For instance, benzonitrile can be dissolved in an anhydrous solvent like toluene and treated with diisobutylaluminum hydride (DIBAL-H) at low temperatures. The resulting intermediate is then reacted with a cyanide source, such as a solution of sodium cyanide in dimethylformamide, to produce 2-amino-2-phenylacetonitrile after hydrolysis and purification. prepchem.com

Additionally, precursors like 2-hydroxyimino-2-phenylacetonitrile, which can be prepared from benzyl cyanide, serve as intermediates in some synthetic routes for related amino compounds. orgsyn.org

Table 2: Selected Synthesis Routes for 2-amino-2-phenylacetonitrile

Starting Material(s) Key Reagents Description
Benzaldehyde, Cyanide Source, Ammonia Source Varies (e.g., KCN, NH₄Cl) A one-pot condensation reaction (Strecker Synthesis).
Benzonitrile 1. Diisobutylaluminum hydride (DIBAL-H) 2. Sodium cyanide (NaCN) A reduction-cyanation sequence. prepchem.com

Nucleophilic Acyl Substitution for C(O)-N Linkage

The direct reaction between chloroacetyl chloride and 2-amino-2-phenylacetonitrile is a straightforward and widely applicable method for synthesizing the target compound. The reaction is typically carried out by adding the chloroacetyl chloride dropwise to a solution of the amine in a suitable inert solvent, such as chloroform, dichloromethane (DCM), or tetrahydrofuran (THF). nih.govresearchgate.net To neutralize the hydrogen chloride (HCl) that is generated as a byproduct, a non-nucleophilic base is required. reddit.com Without this base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Stoichiometrically, at least one equivalent of a base is needed for every equivalent of chloroacetyl chloride used to scavenge the generated HCl. youtube.com Common bases for this purpose include tertiary amines like triethylamine (TEA) or pyridine. nih.govresearchgate.net Often, a slight excess of the base is used to ensure the reaction goes to completion. The reaction is generally performed at reduced temperatures, such as 0°C, to control the exothermic nature of the acylation and minimize potential side reactions. researchgate.net In some procedures, a catalytic amount of dimethylformamide (DMF) can be added, which is thought to form a more reactive Vilsmeier-type intermediate with the acid chloride, thereby accelerating the rate of acylation. researchgate.net

Table 3: Typical Reaction Conditions for Chloroacetylation of Amines

Amine Acylating Agent Base (Equivalents) Solvent Temperature
5-aminopyrazole Chloroacetyl chloride Triethylamine (1 equiv.) DCM or THF 0°C to RT
N-methylbenzenamine Chloroacetyl chloride Pyridine (1.5 equiv.) Chloroform 0°C to RT

Alternative Coupling Reagents and Conditions

Beyond the use of highly reactive acyl halides, alternative methods exist for activating the chloroacetic acid for amide bond formation. These methods often involve the use of coupling reagents that generate a reactive intermediate in situ.

One such approach is the use of carbodiimides, like DCC. In this method, chloroacetic acid is mixed with DCC to form a highly reactive O-acylisourea intermediate or a symmetric anhydride, which is then readily attacked by the amine. google.com

Another modern methodology involves the in-situ generation of phosphonium salts. For example, mixing N-chlorophthalimide with triphenylphosphine generates chloro- and imido-phosphonium salts. These species can activate a carboxylic acid, like chloroacetic acid, to form an (acyloxy)phosphonium salt intermediate. This activated intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide under mild, room-temperature conditions. nih.gov These alternative reagents can be advantageous when working with sensitive substrates where the harsh conditions or byproducts of traditional acyl halide methods are a concern.

Divergent Synthesis from Related Chloroacetamides or Cyano(phenyl)methyl Compounds

Divergent synthetic strategies offer alternative pathways to 2-chloro-N-[cyano(phenyl)methyl]acetamide, starting from more readily available or structurally related precursors. These approaches can be broadly categorized into two main pathways: modification of a pre-existing chloroacetamide or functionalization of a cyano(phenyl)methyl compound.

One divergent approach begins with a generic N-substituted chloroacetamide that bears a leaving group on the substituent. A plausible precursor could be a chloroacetamide with a hydroxyl or a halogen on the alpha-carbon of the N-substituent. The cyano(phenyl)methyl moiety could then be introduced via nucleophilic substitution. For instance, reacting N-(halomethyl)chloroacetamide with a cyanide source in the presence of a phenyl-containing substrate under suitable conditions could potentially yield the target compound.

Conversely, a more common divergent strategy would start with a compound already containing the cyano(phenyl)methyl group. A key intermediate for this pathway is 2-amino-2-phenylacetonitrile. This commercially available or readily synthesized compound can be acylated with various agents. While the direct synthesis involves chloroacetyl chloride, a divergent approach might employ a different acylating agent, followed by a subsequent modification to introduce the chloro group. For example, acylation with acrylic acid chloride could yield an unsaturated amide, which could then be subjected to a hydrochlorination reaction across the double bond. However, the most practical approach remains the direct chloroacetylation of 2-amino-2-phenylacetonitrile.

Another theoretical divergent route could involve a multi-component reaction, such as a variant of the Strecker synthesis. While the classical Strecker reaction yields α-aminonitriles, modified one-pot procedures that incorporate an acylation step could be envisioned. nih.gov For instance, a reaction between benzaldehyde, a cyanide source, and a chloroacetamide under specific catalytic conditions might directly produce this compound, although this would require significant methodological development.

Reaction Optimization Studies for Enhanced Efficiency and Selectivity

Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing impurities, and ensuring the scalability of the process. Key parameters that require systematic investigation include the choice of solvent, reaction temperature, and the use of bases and other additives.

The solvent plays a critical role in the N-acylation reaction, influencing the solubility of reactants, the reaction rate, and the stability of intermediates and products. A range of aprotic solvents are typically employed for reactions involving acyl chlorides to prevent solvolysis.

SolventPolarityBoiling Point (°C)Expected Outcome
Dichloromethane (DCM)Polar aprotic39.6Good solubility for many organic compounds, facilitates easy work-up due to its low boiling point.
Tetrahydrofuran (THF)Polar aprotic66Can coordinate with reagents and influence reactivity; may be suitable for reactions requiring moderate temperatures. sphinxsai.com
ChloroformPolar aprotic61.2A common solvent for acylation reactions, offering good solubility for both the amine and acyl chloride. nih.gov
AcetonePolar aprotic56Can be used as a solvent, but its reactivity with acyl chlorides under certain conditions should be considered.
TolueneNonpolar111Suitable for reactions requiring higher temperatures; its nonpolar nature can affect the solubility of starting materials. nih.gov

Initial screening would likely involve conducting the reaction in each of these solvents under otherwise identical conditions to identify the system that provides the highest yield and purity of the desired product.

Temperature is a critical parameter that directly influences the rate of the acylation reaction. Generally, increasing the temperature accelerates the reaction. However, excessively high temperatures can lead to the formation of undesired by-products through decomposition or side reactions.

The reaction is typically initiated at a low temperature, such as 0-5 °C in an ice-water bath, especially during the dropwise addition of the highly reactive chloroacetyl chloride to control the initial exothermic reaction. nih.gov After the initial addition, the reaction mixture is often allowed to warm to room temperature and stirred for several hours to ensure completion. nih.gov In some cases, gentle heating or refluxing may be necessary to drive the reaction to completion, particularly if the amine is not highly nucleophilic. nih.govgoogle.com

Pressure is generally not a significant variable for this type of liquid-phase reaction under standard laboratory conditions and is typically conducted at atmospheric pressure.

Temperature (°C)Reaction TimeExpected YieldPotential Side Reactions
0-54-8 hoursModerate to HighIncomplete reaction if not allowed to warm up.
Room Temperature (20-25)2-6 hoursHighGenerally optimal for minimizing side reactions. sphinxsai.com
50-601-3 hoursHighIncreased rate of by-product formation.
Reflux0.5-2 hoursVariablePotential for decomposition of reactants or product. google.com

The N-acylation of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl). This acidic by-product can protonate the starting amine, rendering it non-nucleophilic and thus halting the reaction. Therefore, the inclusion of a base is essential to neutralize the in-situ generated HCl and drive the reaction to completion.

Commonly used bases include tertiary amines like triethylamine (TEA) and pyridine, as well as inorganic bases such as potassium carbonate (K₂CO₃). nih.gov The choice of base can impact the reaction rate and the profile of impurities. For instance, pyridine can also act as a nucleophilic catalyst. nih.gov More sterically hindered non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be highly effective in promoting N-acylation reactions. sphinxsai.com

Additives are generally not required for this straightforward acylation. However, in cases where the amine is particularly unreactive, a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), could be employed in conjunction with a stoichiometric amount of a weaker base.

BasepKa of Conjugate AcidStoichiometry (Equivalents)Comments
Pyridine5.251.1 - 1.5Acts as a base and a nucleophilic catalyst. nih.gov
Triethylamine (TEA)10.751.1 - 1.5A common, effective, and relatively inexpensive base.
Potassium Carbonate (K₂CO₃)10.331.5 - 2.0An inorganic base, useful in heterogeneous reaction mixtures.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)13.51.1 - 1.2A strong, non-nucleophilic base that can accelerate the reaction. sphinxsai.com

Side reactions to be suppressed include the O-acylation if the starting amine contains a hydroxyl group, and the formation of diacylated products. The use of a slight excess of the amine or careful control of the stoichiometry of the acyl chloride can help to minimize diacylation.

Purification Protocols and Chromatographic Methodologies for Isolation of this compound

Following the completion of the reaction, a systematic purification protocol is necessary to isolate this compound in high purity. The typical work-up and purification procedure involves several steps.

Initially, the reaction mixture is often quenched by the addition of water or a dilute aqueous acid to neutralize any remaining base and dissolve the salt by-products (e.g., triethylammonium chloride). The crude product can then be extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layer is subsequently washed with water, a dilute aqueous base (like sodium bicarbonate solution) to remove any acidic impurities, and finally with brine to remove residual water. The organic layer is then dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. nih.gov

For further purification, recrystallization is a common and effective technique. The crude solid is dissolved in a minimal amount of a hot solvent, and then allowed to cool slowly, promoting the formation of pure crystals. Ethanol (B145695) is a frequently used solvent for the recrystallization of chloroacetamide derivatives. ijpsr.infoekb.eg

If recrystallization does not yield a product of sufficient purity, column chromatography is employed. Silica gel is the most common stationary phase for the purification of moderately polar organic compounds. The selection of the mobile phase (eluent) is critical for achieving good separation. A mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically used. The polarity of the eluent is gradually increased to elute the desired compound from the column. For N-acyl alpha-amino nitriles, a solvent system such as ethyl acetate/hexane is often effective. google.com

Purification StepDescriptionPurpose
Aqueous Work-upWashing the reaction mixture with water, dilute acid, and dilute base.To remove the base, salts, and other water-soluble impurities.
ExtractionExtracting the product into an immiscible organic solvent.To separate the product from the aqueous phase.
Drying and EvaporationDrying the organic extract and removing the solvent.To obtain the crude solid product.
RecrystallizationDissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.To obtain a highly pure crystalline product. ijpsr.info
Column ChromatographySeparating the components of a mixture based on their differential adsorption on a stationary phase.To purify the product from closely related impurities. google.com

The purity of the final product can be assessed by techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods like NMR and IR spectroscopy.

Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro N Cyano Phenyl Methyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed map of the atomic connectivity and chemical environment within 2-chloro-N-[cyano(phenyl)methyl]acetamide can be constructed.

Proton (¹H) NMR Spectral Analysis: Chemical Shifts, Coupling Constants, and Integrations

While specific experimental data for this compound is not widely available in the cited literature, a theoretical analysis based on established principles of ¹H NMR spectroscopy allows for the prediction of its spectral features. The expected proton signals, their multiplicities, and integration values are key to confirming the molecular structure.

The protons of the phenyl group are expected to appear in the aromatic region, typically between 7.3 and 7.5 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects of the cyano(methyl)acetamide substituent. The methine proton (-CH(CN)Ph) is anticipated to be a doublet due to coupling with the adjacent amide proton (N-H), with its chemical shift influenced by the electronegative cyano and amide groups. The methylene (B1212753) protons of the chloroacetyl group (-CH₂Cl) would likely present as a singlet, shifted downfield due to the electron-withdrawing nature of the adjacent carbonyl and chlorine atoms. The amide proton (N-H) signal is expected to be a doublet, coupling with the methine proton, and its chemical shift can be highly variable depending on solvent and concentration.

A hypothetical ¹H NMR data table is presented below for illustrative purposes:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Phenyl-H~7.3-7.5Multiplet-5H
N-HVariableDoublet~8.01H
-CH(CN)Ph~5.5-6.0Doublet~8.01H
-CH₂Cl~4.1-4.3Singlet-2H

This table is a theoretical prediction and has not been confirmed by experimental data from the provided search results.

Carbon-13 (¹³C) NMR Spectral Interpretation: Carbon Hybridization and Connectivity

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. The carbons of the phenyl ring would appear between 125 and 140 ppm. The cyano group carbon (C≡N) has a characteristic chemical shift in the range of 115-120 ppm. The methine carbon (-CH(CN)Ph) and the methylene carbon (-CH₂Cl) are expected around 50-60 ppm and 40-45 ppm, respectively, influenced by the attached electronegative groups. libretexts.orgpressbooks.pubwisc.edu

A predicted ¹³C NMR data table is shown below:

Carbon Assignment Predicted Chemical Shift (δ, ppm) Hybridization
C=O (Amide)~166.0sp²
C (ipso-Phenyl)~135.0sp²
C (ortho, meta, para-Phenyl)~128.0-130.0sp²
C≡N (Nitrile)~117.0sp
-CH(CN)Ph~55.0sp³
-CH₂Cl~42.0sp³

This table is a theoretical prediction and has not been confirmed by experimental data from the provided search results.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Elucidation

To definitively assign all proton and carbon signals and establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons. For instance, a cross-peak between the N-H proton and the methine (-CH) proton would confirm their direct coupling.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom, such as linking the -CH₂Cl proton signal to its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule. For example, HMBC would show correlations from the N-H proton to the carbonyl carbon and the methine carbon, and from the methylene protons (-CH₂Cl) to the carbonyl carbon, thus confirming the core acetamide (B32628) structure and its linkage to the cyano(phenyl)methyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Characteristic Group Frequencies and Their Assignment (e.g., Amide C=O, N-H, C≡N, C-Cl stretching)

The IR spectrum of this compound is expected to show several characteristic absorption bands that are indicative of its functional groups.

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methine groups are expected just below 3000 cm⁻¹.

C≡N Stretch: The nitrile group (C≡N) gives rise to a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. The IR spectrum of the related compound 2-cyanoacetamide (B1669375) shows a band in this region. nist.gov

Amide I Band (C=O Stretch): This is one of the most intense and characteristic bands in the IR spectrum of amides, appearing in the region of 1630-1680 cm⁻¹. For comparison, various N-substituted 2-chloroacetamides show a strong C=O stretch around 1670 cm⁻¹. ijpsr.info

Amide II Band (N-H Bending): This band, resulting from a combination of N-H bending and C-N stretching, is found between 1510 and 1570 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. ijpsr.info

The following table summarizes the expected characteristic IR absorption frequencies.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amide N-HStretching3300-3400
Aromatic C-HStretching>3000
Aliphatic C-HStretching<3000
Nitrile C≡NStretching2220-2260
Amide C=OStretching (Amide I)1630-1680
Amide N-HBending (Amide II)1510-1570
C-ClStretching600-800

This table is based on general spectroscopic principles and data for related compounds, as specific IR data for the target compound was not found in the search results.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of a compound, which in turn allows for the calculation of its elemental formula.

For this compound (C₁₀H₉ClN₂O), the exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The molecular ion peak ([M]⁺) in the mass spectrum would be observed at a specific m/z value. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion, with a peak for the ³⁵Cl isotope ([M]⁺) and another peak for the ³⁷Cl isotope ([M+2]⁺) in an approximate 3:1 intensity ratio.

Ionization Techniques and Fragmentation Pathway Analysis

The mass spectrometric behavior of N-monosubstituted cyanoacetamides is significantly influenced by the nature of the substituent on the nitrogen atom. In electron ionization (EI) mass spectrometry, the fragmentation of such compounds typically involves the fission of carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom. researchgate.net For N-aryl substituted cyanoacetamides, common fragmentation pathways include the loss of a ketene (B1206846) fragment (CH₂=C=O), which can lead to the formation of a stable ion. researchgate.net

While specific fragmentation data for this compound is not extensively detailed in the provided results, general principles for related amides can be considered. For instance, primary amides often exhibit a base peak resulting from a McLafferty rearrangement. libretexts.org In short-chain carboxylic acids and their derivatives, prominent peaks corresponding to the loss of functional groups attached to the carbonyl carbon are common. libretexts.org For aromatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org Atmospheric pressure chemical ionization (APCI) has also been shown to be an effective technique for the analysis of low molecular weight compounds, often proceeding via deprotonation or the formation of chloride adducts, particularly when chlorinated solvents are used. bris.ac.uk

The fragmentation of halogen-substituted cyanoacetamides can follow pathways involving the loss of a H₂CN radical, leading to the formation of ions such as 1-chloro-2,4-cyclopentadienyl. researchgate.net The presence of the chloroacetyl group, the cyano group, and the phenyl ring in this compound suggests that its fragmentation pattern would be a complex interplay of these functionalities, likely involving cleavage at the amide bond, loss of the chloroacetyl group, and fragmentation of the cyano(phenyl)methyl moiety.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Molecular Geometry and Conformation in the Crystalline State

The molecular geometry of acetamide derivatives in the crystalline state is influenced by the nature of the substituents on both the acyl group and the nitrogen atom. In the related compound, 2-chloro-N-phenylacetamide, the conformations of the N—H and C=O bonds are anti to each other, while the C—Cl and C=O bonds in the side chain adopt a syn conformation. nih.govresearchgate.net The amide group in this molecule is nearly planar with the phenyl ring, exhibiting a dihedral angle of 16.0 (8)°. nih.govresearchgate.net

In a more substituted analogue, 2-chloro-N-methyl-N-phenylacetamide, the non-hydrogen atoms of the chloroacetamide group are nearly coplanar. nih.govnih.gov However, the phenyl group is significantly twisted out of this plane, with a dihedral angle of 87.07 (5)°. nih.govnih.gov This significant rotation is likely due to the steric hindrance introduced by the additional methyl group on the nitrogen atom. For 2-chloro-N,N-diphenyl-acetamide, the two phenyl rings are twisted with respect to the central acetamide plane at angles of 76.0 (2)° and 64.0 (2)°. nih.gov

Given these examples, it is expected that the molecular geometry of this compound would feature a nearly planar chloroacetamide group. The bulky cyano(phenyl)methyl substituent would likely force the phenyl ring to adopt a conformation that is significantly out of the plane of the amide to minimize steric strain, similar to what is observed in N-methyl-N-phenyl and N,N-diphenyl analogues.

Intermolecular Interactions and Crystal Packing Architectures (e.g., Hydrogen Bonding Networks, Halogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking. In the crystal structure of 2-chloro-N-phenylacetamide, molecules are linked into infinite chains by N—H⋯O hydrogen bonds. nih.govresearchgate.net

For N-substituted amides where a classic N-H hydrogen bond donor is absent, other weak interactions become dominant in directing the crystal packing. In 2-chloro-N-methyl-N-phenylacetamide, which lacks a traditional N-H donor, the crystal packing is stabilized by weak intermolecular C—H⋯O interactions. nih.govnih.gov Hirshfeld surface analysis of a related structure also indicates that H⋯H, H⋯Cl, and H⋯O contacts are the most significant in the crystal packing, with π–π interactions also contributing. researchgate.net

Polymorphism and Crystallization Studies

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules and is influenced by crystallization conditions such as solvent, temperature, and cooling rate. Different polymorphs can exhibit distinct physical properties.

Detailed studies on the polymorphism of this compound are not widely available in the searched literature. However, the crystallization process for related acetamides has been described. For instance, colorless block-like crystals of 2-chloro-N-methyl-N-phenylacetamide were obtained by the slow evaporation of an ethanol (B145695) solution at room temperature. nih.gov Similarly, 2-chloro-N-phenylacetamide was recrystallized from an ethanol solution to yield colorless prisms. nih.govresearchgate.net The potential for varied intermolecular interactions, such as different hydrogen bonding motifs or π-π stacking arrangements, suggests that this compound could exhibit polymorphism under different crystallization conditions.

Mechanistic Investigations and Chemical Transformations of 2 Chloro N Cyano Phenyl Methyl Acetamide

Reactivity of the α-Chloro Amide Moiety

The α-chloro amide portion of the molecule is characterized by the electrophilic α-carbon, which is susceptible to nucleophilic attack, and the amide bond, whose stability is influenced by pH conditions.

Nucleophilic Displacement Reactions at the α-Carbon

The chlorine atom at the α-position to the carbonyl group is a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is a cornerstone of the synthetic utility of α-haloacetamides. researchgate.net

The electrophilic α-carbon readily undergoes SN2 reactions with a range of heteroatom nucleophiles. researchgate.net While specific studies on 2-chloro-N-[cyano(phenyl)methyl]acetamide are limited, the reactivity can be inferred from analogous N-aryl-2-chloroacetamides.

Oxygen Nucleophiles: Reactions with O-centered nucleophiles, such as phenoxides, lead to the formation of the corresponding α-aryloxyacetamides. For instance, the alkylation of pyridin-3-ols with N-substituted chloroacetamides proceeds to yield 2-(pyridin-3-yloxy)acetamides. researchgate.net

Nitrogen Nucleophiles: N-centered nucleophiles, including primary and secondary amines, react with α-chloroacetamides to yield α-aminoacetamides. ijpsr.info For example, the reaction of various amines with chloroacetyl chloride produces N-substituted chloroacetamides, which can further react with other amines. nih.gov In some cases, dialkylation can occur, where two molecules of the α-chloroacetamide react with one molecule of a primary amine. mdpi.com

Sulfur Nucleophiles: S-centered nucleophiles are also effective in displacing the chloride. A notable example is the reaction of 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole (B194830) in the presence of a base to yield 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov Similarly, reactions with thiourea (B124793) can lead to the formation of thiazole (B1198619) derivatives. ekb.eg

Interactive Data Table: Nucleophilic Displacement Reactions of Analogous α-Chloroacetamides
Nucleophile TypeExample NucleophileProduct TypeReference
OxygenPyridin-3-ols2-(Pyridin-3-yloxy)acetamides researchgate.net
NitrogenAnilines/Aminesα-Aminoacetamides ijpsr.infonih.gov
Sulfur2-Mercaptobenzimidazole2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides nih.gov
SulfurThioureaThiazole derivatives ekb.eg

The presence of both a nucleophilic center and an electrophilic α-chloroacetyl group within the same molecule or in a reaction intermediate can lead to intramolecular cyclization, a powerful strategy for the synthesis of heterocyclic compounds. researchgate.net

For instance, a process for preparing benzodiazepines involves the reaction of 2-(2-chloro-N-methylacetamido)-5-chlorobenzophenone with ammonia (B1221849). google.com In this reaction, the ammonia first displaces the chloro group, and the resulting amine intermediate undergoes an intramolecular condensation to form the seven-membered benzodiazepine (B76468) ring. While this example involves a more complex starting material, it highlights the potential for the α-chloro amide moiety to participate in cyclization reactions.

Another relevant example is the synthesis of imidazole (B134444) derivatives. The reaction of amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride can lead to the formation of imidazolidin-4-ones. nih.govacs.org This reaction proceeds through the formation of a cyanoacetamido intermediate, followed by an intramolecular cyclization involving the nitrogen of the glycine (B1666218) derivative and the cyano group. nih.govacs.org

Interactive Data Table: Heterocycles from Reactions of Analogous Chloroacetamides
Starting Material AnalogueReagentsResulting HeterocycleReference
2-(2-Chloro-N-methylacetamido)-5-chlorobenzophenoneAmmoniaBenzodiazepine google.com
Amine, Ethyl Cyanoacetate, Ethyl Glycinate Hydrochloride-Imidazolidin-4-one nih.govacs.org

Hydrolytic Stability of the Amide Bond under Varied pH Conditions

The amide bond in this compound can undergo hydrolysis under both acidic and basic conditions, although amides are generally more resistant to hydrolysis than esters. The rate and mechanism of this hydrolysis are dependent on the pH of the medium.

Studies on the hydrolysis of various chloroacetamide herbicides reveal that under basic conditions, the primary reaction is typically an SN2 substitution of the chloride by a hydroxide (B78521) ion. nih.govresearchgate.net However, in some cases, cleavage of the amide bond can also occur. nih.gov Under acidic conditions, cleavage of both the amide and, if present, ether groups can be observed. nih.govresearchgate.net The specific structure of the chloroacetamide can significantly influence its reactivity and the dominant reaction pathway. nih.gov For example, subtle structural differences can affect the steric hindrance around the electrophilic carbon and the amide carbonyl, thereby altering the rates of nucleophilic attack and hydrolysis. researchgate.net

Reactivity of the Cyano(phenyl)methyl Substituent

The cyano(phenyl)methyl group offers additional avenues for chemical modification, primarily through transformations of the nitrile functional group.

Transformations of the Nitrile Group (e.g., reduction to amine, hydrolysis to carboxylic acid/amide)

The nitrile group is a versatile functional group that can be converted into other important moieties such as amines and carboxylic acids or amides.

Reduction to Amine: Nitriles can be reduced to primary amines using various reducing agents. nih.gov Catalytic hydrogenation over metals like palladium, platinum, or nickel is a common method. nih.gov Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH4) are highly effective for this transformation. nih.gov The reduction proceeds via the addition of hydride to the carbon-nitrogen triple bond. nih.gov

Hydrolysis to Carboxylic Acid/Amide: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. nih.govbohrium.comjournalcra.com The reaction typically proceeds through an amide intermediate. nih.govbohrium.comjournalcra.com Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of water. journalcra.com Continued heating in an acidic solution will hydrolyze the intermediate amide to the carboxylic acid. nih.govbohrium.com

In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon. bohrium.comjournalcra.com The resulting imine anion is then protonated to form an amide. bohrium.comjournalcra.com Careful control of the reaction conditions, such as temperature and reaction time, can sometimes allow for the isolation of the amide intermediate. researchgate.net However, more vigorous conditions will lead to the hydrolysis of the amide to the corresponding carboxylate salt, which upon acidification yields the carboxylic acid. nih.govbohrium.com

Interactive Data Table: General Transformations of the Nitrile Group
TransformationReagents/ConditionsProductReference
ReductionH2/Pd, Pt, or Ni; LiAlH4Primary Amine nih.govnih.gov
HydrolysisH3O+, heatCarboxylic Acid nih.govbohrium.comjournalcra.com
1. NaOH, H2O, heat; 2. H3O+Carboxylic Acid nih.govbohrium.comjournalcra.com
Partial HydrolysisControlled basic conditionsAmide researchgate.net

Reactions at the Methylene (B1212753) Bridge (α-Hydrogen acidity and functionalization)

The methylene bridge in this compound is flanked by two electron-withdrawing groups: the cyano group and the chloroacetamide moiety. This structural arrangement significantly increases the acidity of the α-hydrogens, making them susceptible to deprotonation by a suitable base. The resulting carbanion is stabilized by resonance, delocalizing the negative charge onto the adjacent cyano and carbonyl groups.

The enhanced acidity of the α-hydrogens makes the methylene bridge a prime site for various functionalization reactions. These reactions typically proceed through the formation of an enolate or a related carbanionic intermediate. Although specific examples for this compound are not extensively documented, based on the reactivity of analogous α-activated methylene compounds, a range of transformations can be anticipated.

Table 1: Potential Functionalization Reactions at the Methylene Bridge

Reaction TypeReagent/ConditionsExpected Product
AlkylationAlkyl halide in the presence of a base (e.g., NaH, K2CO3)α-Alkyl-2-chloro-N-[cyano(phenyl)methyl]acetamide
AcylationAcyl chloride or anhydride (B1165640) with a baseα-Acyl-2-chloro-N-[cyano(phenyl)methyl]acetamide
Aldol CondensationAldehyde or ketone with a catalytic amount of acid or baseα-(1-Hydroxyalkyl)-2-chloro-N-[cyano(phenyl)methyl]acetamide
Michael Additionα,β-Unsaturated carbonyl compound or nitrile with a baseProduct of conjugate addition at the methylene bridge

These functionalizations would provide a route to a diverse array of derivatives, allowing for the systematic modification of the compound's structure.

Aromatic Ring Transformations (e.g., electrophilic substitution, oxidation)nih.gov

Common electrophilic aromatic substitution reactions that could be explored include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group onto the phenyl ring. The position of substitution would be determined by the directing effect of the existing substituent.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsPotential Product(s)
NitrationHNO3, H2SO42-Chloro-N-[cyano(nitro-phenyl)methyl]acetamide
BrominationBr2, FeBr32-Chloro-N-[cyano(bromo-phenyl)methyl]acetamide
SulfonationSO3, H2SO42-Chloro-N-[cyano(sulfo-phenyl)methyl]acetamide
Friedel-Crafts AcylationAcyl chloride, AlCl32-Chloro-N-[cyano(acyl-phenyl)methyl]acetamide

Oxidation of the phenyl ring is another potential transformation, although it typically requires harsh conditions that might also affect other functional groups in the molecule. Strong oxidizing agents could potentially lead to the formation of phenolic derivatives or, under more vigorous conditions, ring cleavage.

This compound as a Versatile Synthetic Synthon

The presence of multiple reactive sites endows this compound with significant potential as a versatile building block, or synthon, in organic synthesis. The chloroacetamide moiety, the active methylene bridge, and the phenyl ring all offer handles for further chemical modification, making it a valuable precursor for the construction of more complex molecular architectures.

Precursor for the Synthesis of Novel Organic Scaffolds

The reactivity of the chloroacetyl group and the active methylene bridge makes this compound an attractive starting material for the synthesis of various heterocyclic compounds. For instance, the reaction with dinucleophiles could lead to the formation of five-, six-, or seven-membered rings.

A study on the synthesis of organochalcogenide compounds demonstrated the utility of related 2-chloro-N-arylacetamides in preparing new heterocyclic systems. ekb.eg For example, reaction with sodium hydrogen selenide (B1212193) can yield diorganoselenide compounds. Similarly, intramolecular cyclization reactions, possibly triggered by the reaction of the chloroacetyl group with a nucleophile introduced at another position, could be a viable strategy for constructing novel ring systems.

Table 3: Examples of Heterocyclic Scaffolds Potentially Accessible from this compound

Heterocycle ClassSynthetic Strategy
ThiazolesReaction with a sulfur-containing nucleophile (e.g., thiourea)
ImidazolesReaction with an amine and a carbonyl source
PyrrolesPaal-Knorr type synthesis with a 1,4-dicarbonyl compound
BenzodiazepinesMulti-step synthesis involving modification of the phenyl ring and subsequent cyclization

Derivatization for Structure-Reactivity Relationship Studies

The ability to selectively modify different parts of the this compound molecule makes it an excellent platform for structure-activity relationship (SAR) studies. By systematically altering the substituents on the phenyl ring, modifying the methylene bridge, or replacing the chlorine atom, researchers can probe how these structural changes influence the compound's chemical reactivity and, by extension, its biological activity.

A study on N-(substituted phenyl)-2-chloroacetamides highlighted how substitutions on the phenyl ring affect the antimicrobial properties of the compounds. nih.gov For example, the introduction of halogen atoms at the para-position of the phenyl ring was found to enhance the activity against certain bacterial and fungal strains. nih.gov This suggests that similar derivatization of this compound could lead to compounds with tailored reactivity and properties.

Computational Chemistry and Theoretical Characterization of 2 Chloro N Cyano Phenyl Methyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is widely employed to determine a molecule's electronic and geometric properties with high accuracy.

The first step in the theoretical characterization of a molecule is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that locates the minimum energy arrangement of the atoms in space. For a flexible molecule like 2-chloro-N-[cyano(phenyl)methyl]acetamide, this involves exploring the conformational energy landscape by systematically rotating the rotatable single bonds to identify all possible low-energy conformers.

In analogous structures like 2-Chloro-N-methyl-N-phenylacetamide, X-ray diffraction studies have revealed that the non-hydrogen atoms of the chloroacetamide group are nearly coplanar. nih.govnih.gov A significant feature is the large dihedral angle between this plane and the phenyl ring, which is reported to be approximately 87.07°. nih.govnih.gov This near-perpendicular arrangement minimizes steric hindrance.

For this compound, a similar optimization using a DFT method (such as B3LYP with a 6-311++G(d,p) basis set) would be performed. The key structural parameters, including bond lengths, bond angles, and dihedral angles, would be calculated for the lowest energy conformer.

Table 1: Predicted Geometric Parameters for the Optimized Structure of this compound (Illustrative Data)

ParameterBond/AtomsPredicted Value
Bond Lengths (Å) C=O1.23
C-N (amide)1.36
N-CH (chiral center)1.45
C-Cl1.78
C-CN (chiral center)1.47
C≡N1.16
Bond Angles (°) O=C-N123.0
C-N-CH120.0
Cl-C-C=O112.0
Dihedral Angle (°) Phenyl-N-CH-CN~90.0

Note: This table contains hypothetical data based on typical values for these functional groups to illustrate the output of a geometry optimization calculation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. scienceopen.com

A DFT calculation for this compound would reveal the spatial distribution and energy levels of these orbitals.

HOMO: The HOMO is expected to be localized primarily on the electron-rich phenyl ring and potentially the nitrogen and oxygen atoms of the amide group, as these are the most readily available electrons for donation.

LUMO: The LUMO is likely distributed over the electrophilic centers of the molecule, including the carbonyl carbon, the cyano group, and the carbon atom bonded to the chlorine, indicating these are the sites most susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative Data)

OrbitalEnergy (eV)Significance
HOMO-6.35Electron-donating ability
LUMO-2.15Electron-accepting ability
Energy Gap (ΔE) 4.20 Chemical Reactivity/Stability

Note: This table contains hypothetical data to illustrate the output of an FMO analysis. A smaller energy gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. scispace.com It is calculated by mapping the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. scienceopen.com

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the carbonyl oxygen, the nitrogen of the cyano group, and the amide nitrogen.

Blue Regions: Indicate positive electrostatic potential, electron-poor, and are susceptible to nucleophilic attack. These regions would be found around the hydrogen atoms and, most importantly, the carbon atom of the chloromethyl group, which is a primary reactive site.

The MEP map provides a clear, qualitative prediction of how the molecule will interact with other reagents, complementing the quantitative data from FMO analysis. scienceopen.com

DFT calculations are routinely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. comporgchem.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. nih.gov Theoretical values are often scaled using a linear regression analysis against experimental data of known compounds to correct for systematic errors and improve accuracy. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies corresponding to the fundamental modes of molecular motion. These calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other method-based discrepancies. The predicted spectrum can be compared with an experimental FT-IR spectrum to assign specific absorption bands to functional group vibrations (e.g., C=O stretch, C-Cl stretch, C≡N stretch).

Table 3: Comparison of Predicted and Experimental Spectroscopic Data (Illustrative)

ParameterPredicted ValueExperimental Value
13C NMR (ppm)
C=O168.5167.9
C-Cl42.141.5
C≡N117.3118.0
FT-IR (cm-1)
C=O Stretch16951680
C-Cl Stretch750742
C≡N Stretch22552248

Note: This table contains hypothetical data to illustrate the validation process.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation would model the atomic motions of this compound by solving Newton's equations of motion, providing a trajectory that reveals its conformational flexibility and interactions with its environment.

MD simulations are particularly valuable for:

Conformational Sampling: Exploring the different shapes the molecule can adopt at a given temperature.

Solvent Effects: Explicitly modeling the interactions between the molecule and surrounding solvent molecules (e.g., water, chloroform), showing how the solvent influences its structure and dynamics.

Binding Interactions: Simulating how the molecule might dock and interact with a biological target, such as an enzyme's active site.

For this compound, an MD simulation could reveal the stability of the perpendicular arrangement of the phenyl ring and the dynamics of the chloroacetyl group, which is crucial for its reactivity.

Reaction Mechanism Prediction and Energetic Barrier Calculations

A primary application of computational chemistry is to elucidate reaction mechanisms and predict their feasibility. For this compound, the most probable reaction is nucleophilic substitution at the α-carbon, where the chlorine atom acts as a leaving group.

DFT calculations can be used to model the entire reaction pathway:

Reactants and Products: The geometries and energies of the starting material and the final product are optimized.

Transition State (TS) Search: The geometry and energy of the high-energy transition state connecting the reactants and products are located. The TS is a saddle point on the potential energy surface and is confirmed by a single imaginary frequency in a vibrational analysis.

Energetic Barrier Calculation: The activation energy (Ea) of the reaction is calculated as the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction.

By modeling this pathway, researchers can predict the kinetics and thermodynamics of potential reactions without performing the experiment, providing valuable insights into the compound's chemical behavior.

Quantitative Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Interaction Energy Calculations)

A comprehensive search of scientific literature reveals that specific computational studies on the quantitative analysis of intermolecular interactions for this compound are not available at present. However, the methodologies of Hirshfeld surface analysis and interaction energy calculations are powerful tools for understanding the crystal packing and stability of molecular solids. These techniques have been applied to structurally analogous compounds, and their findings can provide a valuable framework for what one might expect from a theoretical characterization of the title compound.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The surface is defined as the boundary where the contributions from the promolecule and the procrystal are equal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the nature and extent of different intermolecular contacts.

To illustrate the type of data generated from such an analysis, the following table presents hypothetical percentage contributions of intermolecular contacts for a chloroacetamide derivative, based on published studies of similar molecules. researchgate.net

Interactive Table: Illustrative Example of Hirshfeld Surface Contact Percentages for a Chloroacetamide Derivative

Intermolecular ContactPercentage Contribution (%)Description
H···H45.0Represents contacts between hydrogen atoms, typically the most abundant due to the prevalence of hydrogen on the molecular surface.
O···H / H···O20.5Indicates the presence of hydrogen bonds, often crucial for stabilizing the crystal structure.
C···H / H···C15.2Relates to weaker C-H···π or other carbon-hydrogen interactions.
Cl···H / H···Cl12.8Highlights the role of the chlorine atom in forming halogen bonds or other contacts.
Other6.5Includes less frequent contacts such as C···C, N···H, etc.

Note: The data in this table is representative and for illustrative purposes only. It does not represent experimental or calculated values for this compound.

Interaction energy calculations complement Hirshfeld surface analysis by quantifying the strength of the intermolecular interactions. Using quantum mechanical methods, the energy of a pair of molecules in the crystal is calculated and compared to the energy of the individual, isolated molecules. The difference gives the interaction energy, which can be broken down into components such as electrostatic, polarization, dispersion, and exchange-repulsion energies. This provides a detailed understanding of the forces governing the crystal's architecture.

For a molecule like this compound, one would expect to find significant interaction energies associated with hydrogen bonds involving the amide N-H group and the carbonyl oxygen, as well as potential interactions involving the cyano group and the chlorine atom. The phenyl rings could also contribute through π-π stacking or C-H···π interactions.

The table below provides an example of the kind of data that would be generated from interaction energy calculations for molecular pairs within a crystal lattice of a similar compound.

Interactive Table: Example of Calculated Interaction Energies for a Model System

Molecular PairE_ele (kJ/mol)E_disp (kJ/mol)E_rep (kJ/mol)E_total (kJ/mol)
Pair 1 (N-H···O)-50.2-25.130.5-44.8
Pair 2 (C-H···Cl)-15.8-20.418.2-18.0
Pair 3 (π-π stacking)-10.5-35.722.3-23.9

Note: This table contains hypothetical data for illustrative purposes and does not reflect actual calculated energies for this compound.

Analytical Methodologies for Quantitative and Qualitative Assessment of 2 Chloro N Cyano Phenyl Methyl Acetamide

Development of Chromatographic Techniques (e.g., HPLC, GC) for Purity Profiling and Quantitative Analysis

Chromatographic methods are indispensable for separating 2-chloro-N-[cyano(phenyl)methyl]acetamide from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for both purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC (RP-HPLC) is the most suitable method for analyzing moderately polar compounds like this compound. The separation is based on the compound's partitioning between a nonpolar stationary phase and a polar mobile phase.

Purity Profiling: An optimized HPLC method can effectively separate the target compound from potential impurities. These may include unreacted starting materials such as amino(phenyl)acetonitrile and chloroacetyl chloride, as well as byproducts from side reactions. The purity is typically determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram.

Quantitative Analysis: For quantitative determination, a calibration curve is constructed by injecting known concentrations of a highly purified reference standard of this compound. The peak area response of the unknown sample is then compared against this curve to determine its precise concentration. For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com

A typical set of parameters for an RP-HPLC method is detailed in the table below.

Table 1: Proposed Parameters for HPLC Analysis

ParameterSpecificationRationale/Details
Technique Reverse-Phase HPLC (RP-HPLC)Ideal for moderately polar organic molecules.
Column C18, 250 mm x 4.6 mm, 5 µmStandard stationary phase providing good hydrophobic retention.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Phosphoric or Formic Acid)Acetonitrile is the organic modifier; water is the aqueous component. Acid improves peak shape. sielc.comsielc.com
Detection UV-Vis Detector at ~254 nmThe phenyl and acetamide (B32628) groups provide strong UV absorbance.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.

Gas Chromatography (GC):

GC is another powerful technique, particularly when coupled with a Mass Spectrometer (GC-MS) for definitive identification of the parent compound and any volatile impurities. ijpsr.info The compound must be thermally stable and sufficiently volatile to be analyzed by GC. If not, derivatization may be required.

Purity and Identity: GC can separate volatile components, and the resulting mass spectrum provides a molecular fingerprint, confirming the molecular weight and fragmentation pattern of this compound.

Table 2: Proposed Parameters for GC-MS Analysis

ParameterSpecificationRationale/Details
Technique Gas Chromatography-Mass Spectrometry (GC-MS)Provides both separation and structural information. ijpsr.info
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)A common, low-polarity phase suitable for a wide range of analytes.
Carrier Gas Helium or HydrogenInert carrier gas for transporting the sample through the column.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)Separates compounds based on their boiling points and column interactions.
Detector Mass Spectrometer (Electron Ionization - EI)Provides mass-to-charge ratio for structural elucidation.

Spectrophotometric Methods for Concentration Determination

Spectrophotometric methods offer a rapid and cost-effective means for determining the concentration of this compound in solution, provided no other components in the sample absorb light at the analytical wavelength.

UV-Vis Spectrophotometry:

This technique relies on the principle that the compound absorbs light in the ultraviolet-visible range, and the amount of absorbance is directly proportional to its concentration (Beer-Lambert Law). The presence of the phenyl ring in the molecule makes it a strong candidate for UV-Vis analysis.

Wavelength Selection: A solution of the pure compound in a non-absorbing solvent (e.g., ethanol (B145695) or acetonitrile) is scanned across the UV spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

Calibration Curve: A series of standard solutions with known concentrations are prepared, and their absorbance is measured at the predetermined λmax. A plot of absorbance versus concentration yields a calibration curve.

Sample Analysis: The absorbance of the sample solution with an unknown concentration is measured, and its concentration is calculated using the equation of the line from the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy:

While primarily a qualitative technique for structural confirmation, FTIR can be used for quantitative purposes in some applications. For qualitative assessment, the FTIR spectrum provides confirmation of the presence of key functional groups. nih.gov The analysis of related chloroacetamides shows characteristic absorption bands that would be expected for this compound. nih.govijpsr.info

Table 3: Expected Characteristic FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Amide) 3250 - 3350Stretching
Aromatic C-H 3000 - 3100Stretching
Cyano (C≡N) 2220 - 2260Stretching
C=O (Amide I) 1650 - 1680Stretching ijpsr.info
N-H (Amide II) 1530 - 1550Bending ijpsr.info
C-Cl 700 - 800Stretching ijpsr.info

Standardization of Analytical Protocols and Quality Control in Research Settings

To ensure that analytical results are accurate, reliable, and reproducible, strict standardization and quality control (QC) measures are essential. These practices form the basis of analytical method validation.

Standardization of Protocols: Every analytical method developed must be accompanied by a detailed, written protocol. This document should specify all experimental conditions, including sample preparation procedures, instrument parameters (e.g., HPLC mobile phase, GC oven program), and data analysis methods. ijpsr.info Adherence to this protocol minimizes variability between experiments and analysts.

Quality Control Measures: In a research setting, QC involves a series of routine checks to monitor the performance of an analytical method.

Reference Standard: A well-characterized, high-purity (>99%) reference standard of this compound is required. This standard is used to calibrate instruments and to confirm the identity and quantity of the analyte in samples.

System Suitability Testing: Before running an analytical batch (e.g., on an HPLC), a system suitability test is performed by injecting the reference standard. Key parameters such as peak retention time, resolution, and tailing factor are monitored to ensure the system is performing correctly.

Identity and Purity Confirmation: The identity of a newly synthesized batch is unequivocally confirmed using a combination of techniques. Orthogonal methods such as HPLC, GC-MS, FTIR, and Nuclear Magnetic Resonance (NMR) spectroscopy are used to build a complete profile of the compound, confirming its structure and purity. nih.govnih.gov

The validation of an analytical method involves assessing several key performance characteristics, as outlined below.

Table 4: Key Parameters for Analytical Method Validation

Validation ParameterDescriptionTypical Assessment Method
Specificity The ability to assess the analyte unequivocally in the presence of other components.Analysis of placebo; peak purity analysis using a photodiode array (PDA) detector.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration.Analysis of 5-6 standards across a range of concentrations; regression analysis (r² > 0.99).
Accuracy The closeness of test results to the true value.Spiking a sample matrix with a known amount of analyte and calculating the percent recovery.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Multiple injections of the same sample (repeatability) or analysis on different days (intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Based on signal-to-noise ratio (typically 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision.Based on signal-to-noise ratio (typically 10:1).

Future Research Directions and Advanced Applications in Chemical Sciences

Development of Stereoselective Synthetic Pathways for Chiral Induction

The presence of a stereocenter at the α-carbon (the carbon atom adjacent to the amide nitrogen and bonded to the phenyl and cyano groups) makes the stereoselective synthesis of 2-chloro-N-[cyano(phenyl)methyl]acetamide a critical area for future research. The biological and material properties of chiral molecules are often enantiomer-dependent, making access to enantiomerically pure forms of the compound highly desirable.

Future research should focus on asymmetric variations of the Strecker synthesis, a classic method for producing α-aminonitriles. mdpi.comnih.govresearchgate.net While the traditional Strecker reaction yields a racemic mixture, modern organocatalytic and metal-catalyzed approaches offer pathways to enantioenriched products. mdpi.comresearchgate.net The development of chiral catalysts that can effectively control the facial selectivity of cyanide addition to the corresponding N-(chloroacetyl)imine of benzaldehyde (B42025) is a key objective. mdpi.com

Strategies could involve:

Chiral Brønsted Acids or Bases: Utilizing chiral phosphoric acids, thioureas, or cinchona alkaloids to activate the imine and guide the nucleophilic attack of the cyanide source. mdpi.comnih.govacs.org

Chiral Lewis Acid Catalysis: Employing chiral metal complexes (e.g., based on Titanium, Aluminum, or Cobalt) to coordinate with the imine, thereby creating a chiral environment. acs.org

Phase-Transfer Catalysis: Designing chiral quaternary ammonium (B1175870) salts to facilitate the reaction between an organic-soluble imine and an aqueous cyanide phase, inducing asymmetry during the C-C bond formation.

A significant challenge lies in the use of an N-acylated amine precursor, as the electron-withdrawing nature of the chloroacetyl group can decrease the reactivity of the imine intermediate. nih.gov Overcoming this requires the design of highly active and selective catalyst systems. nih.gov The table below outlines potential catalytic systems for investigation.

Catalyst TypePotential Catalyst ExampleExpected Mechanism of Chiral InductionKey Challenges
Organocatalyst Chiral Thiourea (B124793) or SquaramideHydrogen bonding to the imine nitrogen, activating it for enantioselective cyanide addition. mdpi.comresearchgate.netLower reactivity of N-acylated imine; potential for catalyst inhibition.
Metal-based Catalyst Chiral Salen-Cobalt ComplexCoordination of the metal center to the imine, creating a rigid chiral pocket that directs nucleophilic attack. acs.orgSensitivity to air and moisture; potential metal contamination of the product.
Phase-Transfer Catalyst Chiral Cinchona Alkaloid-derived Ammonium SaltFormation of a chiral ion pair with the cyanide nucleophile, which then attacks the imine with facial selectivity. nih.govOptimization of solvent systems and reaction conditions for efficient phase transfer and induction.

Exploration of Organocatalytic and Biocatalytic Transformations

Beyond its synthesis, this compound is a substrate for advanced catalytic transformations. Green chemistry principles encourage the use of organocatalysis and biocatalysis to minimize waste and improve safety.

Organocatalysis: The compound's α-proton may be sufficiently acidic for organocatalytic functionalization. Research could explore enantioselective reactions at this position. For instance, chiral organocatalysts could mediate the addition of electrophiles to the deprotonated form of the molecule, creating a quaternary stereocenter. nih.govnih.gov Cinchona alkaloids have proven effective in catalyzing reactions on similar α-cyano substituted compounds. nih.govacs.orgnih.gov

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Future research could investigate:

Enzymatic Synthesis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to catalyze amidation reactions in non-aqueous media. mdpi.com A potential biocatalytic route could involve the CALB-mediated condensation of a chloroacetic acid derivative with 2-amino-2-phenylacetonitrile (B102233). mdpi.comnih.gov This avoids harsh reagents often used in chemical amide synthesis. nih.gov Hydrolases and acyltransferases are other enzyme classes that could be engineered for this purpose. nih.govgoogle.comnih.gov

Enzymatic Transformations: The nitrile group could be a target for enzymatic hydrolysis by nitrilases to form the corresponding carboxylic acid or amide, providing a green pathway to new derivatives. Similarly, the chloroacetyl moiety could be modified by haloalkane dehalogenases.

The table below summarizes potential enzymatic approaches.

Catalytic ApproachEnzyme ClassPotential ReactionAdvantages
Biocatalytic Synthesis Lipase (e.g., CALB)Amidation of 2-amino-2-phenylacetonitrile with a chloroacetate (B1199739) ester. mdpi.comHigh selectivity, mild reaction conditions, reduced byproducts. mdpi.comnih.gov
Biocatalytic Synthesis AcyltransferaseTransfer of a chloroacetyl group from a donor to 2-amino-2-phenylacetonitrile. google.comPotentially high yields and selectivity on amine functions. google.com
Biocatalytic Modification Nitrilase/HydrataseSelective hydrolysis of the nitrile group to a carboxylic acid or primary amide.Green route to functionalized amino acid or amide derivatives.
Biocatalytic Modification DehalogenaseSubstitution of the chlorine atom with a hydroxyl group or other nucleophiles.Introduction of new functionality under environmentally benign conditions.

Investigation into Advanced Materials Science Applications

The unique combination of functional groups in this compound makes it a promising precursor for advanced materials.

Functional Polymers: The reactive chloroacetyl group is a key handle for polymerization. It can act as an initiator or a monomer in various polymerization reactions. For example, the chlorine atom can be substituted by a nucleophilic initiating species to start a living polymerization, or the entire molecule could be incorporated into polymer backbones via polycondensation or addition reactions. The resulting polymers would feature pendant phenyl and cyano groups, which can impart desirable properties such as high refractive index, thermal stability, and specific solvent resistance. lu.seresearchgate.net The nitrile group itself is a valuable functionality in polymer science, known to enhance properties like glass transition temperature and chemical resistance in materials like polyacrylonitrile (B21495) (PAN). lu.senumberanalytics.com

Smart Materials Precursors: The phenyl, amide, and cyano groups could allow polymers derived from this compound to respond to external stimuli like pH, temperature, or solvent polarity. The amide group can participate in hydrogen bonding, which can be disrupted by temperature changes, while the polar nitrile group's interactions can be influenced by the surrounding medium. lu.se This could lead to the development of stimuli-responsive gels, membranes, or coatings. Research into grafting this molecule onto existing polymer surfaces (e.g., cellulose (B213188) acetate) via "click" chemistry could also yield new functional materials with tailored surface properties. nih.gov

Material TypePotential Synthetic RouteKey Functional GroupsAnticipated Properties
Functional Polymer Atom Transfer Radical Polymerization (ATRP) using the chloroacetamide as an initiator.Phenyl, CyanoHigh thermal stability, high refractive index, specific solvent compatibility. lu.se
Smart Material Copolymerization with stimuli-responsive monomers.Amide, CyanoThermo- or solvato-responsive behavior due to changes in hydrogen bonding and polarity.
Functional Surface Grafting onto a polymer backbone (e.g., via substitution of the chlorine).Phenyl, Cyano, AmideModified surface hydrophobicity, enhanced barrier properties, or sites for further functionalization. nih.gov

Application in Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on designing solid-state structures with desired properties based on an understanding of intermolecular interactions. rsc.orgnih.govrsc.org this compound possesses all the necessary components for forming complex and predictable supramolecular architectures.

Hydrogen Bonding: The amide group contains a strong hydrogen bond donor (N-H) and acceptor (C=O), making it a reliable unit for forming chains, tapes, or sheets in the solid state. researchgate.netnih.gov

π-π Stacking: The phenyl ring can participate in π-π stacking interactions, which are crucial for organizing molecules in the crystal lattice. acs.org

Other Non-covalent Interactions: The nitrile group, with its strong dipole moment, can engage in dipole-dipole interactions and act as a weak hydrogen bond acceptor. mdpi.comtandfonline.com Furthermore, the chlorine atom can participate in halogen bonding. The interplay of these varied interactions (N-H···O, C-H···O, π-π, dipole-dipole) provides a rich landscape for designing novel crystalline materials. nih.govmdpi.com

Future research could involve co-crystallization experiments with other molecules (co-formers) to create binary crystalline phases with tailored properties, such as modified solubility or thermal stability. rsc.orgnih.gov By systematically studying the crystal structures of the compound and its co-crystals, a deeper understanding of its supramolecular synthons can be achieved, paving the way for the rational design of functional crystalline materials.

Interaction TypeMolecular Moiety InvolvedPotential Supramolecular MotifImpact on Crystal Packing
Hydrogen Bonding Amide (N-H and C=O)1D chains, 2D sheetsPrimary driver of the main structural framework. researchgate.netnih.gov
π-π Stacking Phenyl RingParallel-displaced or T-shaped stacksStabilizes the packing of aromatic regions, influencing density and electronic properties. acs.org
Dipole-Dipole Nitrile Group (C≡N)Antiparallel alignment of nitrile groupsContributes to lattice energy and can direct the alignment of molecules. mdpi.com
Halogen Bonding Chlorine AtomC-Cl···O or C-Cl···N interactionsProvides additional directional control over the assembly of molecules.

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-N-[cyano(phenyl)methyl]acetamide and its structural analogs?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Substitution reactions : Alkaline conditions (e.g., K₂CO₃) facilitate nucleophilic substitution between chloroacetamide derivatives and aromatic aldehydes or nitriles .
  • Condensation : Cyanoacetic acid or malononitrile can react with intermediates under dehydrating agents to form cyano-substituted acetamides .
  • Reduction : Iron powder in acidic media reduces nitro intermediates to aniline derivatives, which are further functionalized .
    Example protocols: 2-chloroacetamide reacts with salicylaldehyde in acetonitrile under basic conditions to form α,β-unsaturated ketones, which are then condensed with cyanoacetamide .

Q. What safety precautions are recommended when handling chloroacetamide derivatives during laboratory synthesis?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear gloves, protective clothing, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors; if exposed, move to fresh air and seek medical attention .
  • Waste Management : Segregate hazardous waste (e.g., chloroacetamide intermediates) and dispose via certified biohazard protocols .
    Note: Toxicological data for many analogs remain incomplete, necessitating conservative handling .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • Single-Crystal XRD : Determines bond lengths, dihedral angles (e.g., amide-phenyl torsion angles ~16°), and hydrogen-bonding networks (N–H···O interactions) .
  • FTIR and NMR : Identify functional groups (C=O at ~1680 cm⁻¹ in FTIR) and substituent environments (¹H NMR chemical shifts for aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multi-step syntheses of cyano-substituted acetamide derivatives?

  • Methodological Answer :
  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance substitution efficiency in biphasic systems .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
  • Temperature Control : Maintain mild conditions (e.g., 25–60°C) to minimize side reactions like hydrolysis of the cyano group .
    Example: Substitution reactions with 2-pyridinemethanol under alkaline conditions achieved >70% yield when stirred for 24 hours at 50°C .

Q. What computational approaches are suitable for predicting the bioactivity and electronic properties of chloroacetamide compounds?

  • Methodological Answer :
  • DFT Calculations : Analyze HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient chloroacetamides show higher electrophilicity) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., acetylcholinesterase active sites) using software like AutoDock Vina .
  • MESP (Molecular Electrostatic Potential) Maps : Identify regions of electron density for hydrogen bonding or nucleophilic attack .

Q. What strategies exist for analyzing and resolving contradictory data in environmental toxicology studies of chloroacetamides?

  • Methodological Answer :
  • Meta-Analysis : Cross-reference studies on analogs (e.g., acetochlor) to infer environmental persistence or toxicity .
  • Isotope Labeling : Track degradation pathways (e.g., ¹⁴C-labeled compounds) to distinguish abiotic vs. microbial breakdown .
  • Dose-Response Modeling : Use Hill equations to reconcile discrepancies in EC₅₀ values across cell-based assays .
    Example: Conflicting results on genotoxicity in human blood cells were resolved by standardizing exposure durations and cell lines .

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